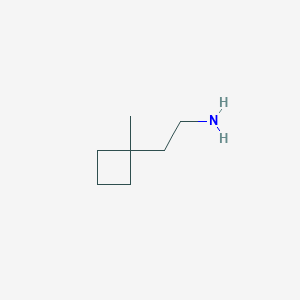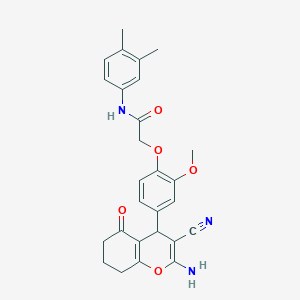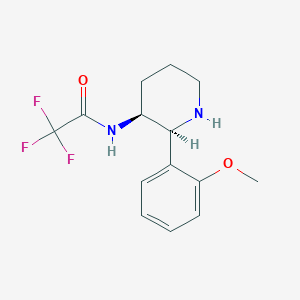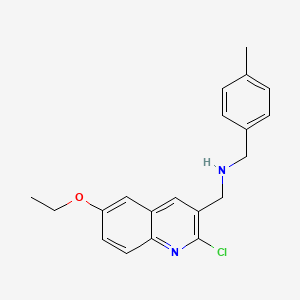
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as thionyl chloride and ethyl iodide.
Formation of the Methanamine Moiety: The methanamine moiety can be introduced through reductive amination of the corresponding aldehyde or ketone using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Chloroquine: A well-known antimalarial drug that is a quinoline derivative.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C20H21ClN2O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C20H21ClN2O/c1-3-24-18-8-9-19-16(11-18)10-17(20(21)23-19)13-22-12-15-6-4-14(2)5-7-15/h4-11,22H,3,12-13H2,1-2H3 |
Clé InChI |
RANREAFKGJGHMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
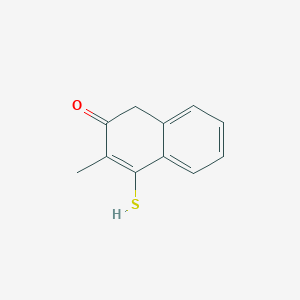

![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)
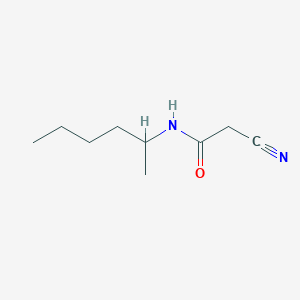

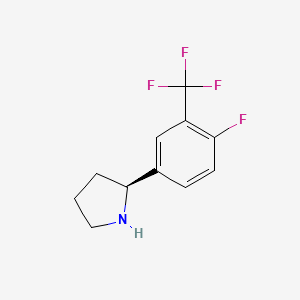
![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)
